molecular formula C79H100N16O27 B1165928 aconic acid, sodium salt CAS No. 108321-80-8

aconic acid, sodium salt

Cat. No.: B1165928
CAS No.: 108321-80-8
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Description

Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, is industrially produced via fermentation using Aspergillus terreus and related fungi . Its sodium salt form enhances solubility and stability, making it suitable for applications in polymers, superabsorbent materials, and pharmaceuticals . IA is recognized as a key bio-based chemical by the U.S. Department of Energy, with a projected global market exceeding $216 million by 2020 . Its biosynthesis involves the decarboxylation of cis-aconitate via the enzyme cadA, a critical step in its metabolic pathway .

Properties

CAS No.

108321-80-8

Molecular Formula

C79H100N16O27

Synonyms

aconic acid, sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium Salts of Bio-based Acids

Compound Production Method Key Applications Solubility (g/L) Market Value (2025)
Itaconic acid, Na salt Fungal fermentation Polymers, SAPs, resins 350 $220 million
Citric acid, Na salt Fungal fermentation Food, pharma, detergents 620 $3.6 billion
Oxalic acid, Na salt Chemical synthesis Metal cleaning, bleaching 45 $320 million
Trans-aconitic acid, Na salt Plant extraction Chelation agents 120 N/A

Table 2: Organic Acid Concentrations in Aspergillus niger Fermentation (mg/L)

Acid Day 0 Day 5 Day 7 Day 10
Itaconic acid 0.70 0.63 0.88 0.87
Citric acid 2.84 3.37 1.36 1.20
Oxalic acid 0.61 0.55 1.45 0.38

Q & A

Q. How can sodium aconate be synthesized and characterized in laboratory settings?

Sodium aconate is typically synthesized via neutralization reactions between aconic acid (a tricarboxylic acid) and sodium hydroxide. For example, titration of aconic acid with NaOH under controlled pH conditions yields the sodium salt. Characterization involves pH titration curves, FTIR spectroscopy to confirm carboxylate groups, and elemental analysis to verify stoichiometry. Aqueous solutions should be tested for ionic conductivity to confirm dissociation .

Q. What criteria determine the acidic, basic, or neutral nature of sodium aconate in aqueous solutions?

The pH of sodium aconate solutions depends on the strength of the parent acid (aconic acid) and the base used (e.g., NaOH). If aconic acid is a weak acid (pKa > 2), its sodium salt will hydrolyze in water, producing a basic solution (pH > 7). Experimental validation involves pH measurements using universal indicator paper or a pH meter, as demonstrated in salt classification studies .

Q. How does sodium aconate contribute to ion homeostasis in plants under abiotic stress?

Under alkali stress, sodium aconate accumulates in oat leaves (e.g., Avena sativa L.) to balance excess Na⁺ ions. Aconic acid synthesis increases by 1,232% under 200 mmol/L alkali stress compared to salt stress, as shown in controlled hydroponic experiments. Researchers should measure organic acids via HPLC and correlate concentrations with ion (Na⁺, K⁺, Ca²⁺) profiles to validate this mechanism .

Advanced Research Questions

Q. What experimental designs optimize sodium aconate yield in microbial fermentation?

Fermentation using Aspergillus terreus or engineered Aspergillus niger strains can enhance sodium aconate production. Key parameters include:

  • Carbon source : Jatropha seed cake yields up to 24.45 g/L itaconic acid (a structural analog) after 120 hours .
  • Genetic modifications : Overexpression of pfkA (6-phosphofructo-1-kinase) and cadA (cis-aconitate decarboxylase) increases flux toward aconate precursors. Co-expression with transporters (mttA, mfsA) improves extracellular yield .
  • Process monitoring : Real-time CO₂ emission tracking correlates with aconate productivity (e.g., 0.15 g/L/h maximum) .

Q. How can contradictory data on sodium aconate’s role in stress responses be resolved?

Discrepancies in plant studies (e.g., 74.52% vs. 1,232% aconate increase under salt vs. alkali stress) may arise from differences in stress duration, species-specific metabolism, or measurement techniques. Researchers should standardize protocols:

  • Use isotopically labeled tracers (¹³C) to track aconate synthesis pathways.
  • Perform time-series sampling to capture dynamic accumulation patterns .

Q. What analytical methods are most effective for quantifying sodium aconate in complex matrices?

  • Spectrophotometry : Rapid but less specific; suitable for fermentation broth screening .
  • HPLC-MS : Provides high sensitivity and specificity for plant tissue extracts, with detection limits < 0.1 µg/mL .
  • Ion chromatography : Ideal for quantifying aconate alongside other organic acids (e.g., citrate, malate) in stressed plant samples .

Methodological Considerations

Q. How do chemical and biological synthesis pathways for sodium aconate compare in efficiency?

Parameter Chemical Synthesis Biological Synthesis
YieldModerate (70-85%)High (up to 90%)
PurityRequires recrystallizationCell-free extracts reduce impurities
ScalabilityLimited by acid availabilityFermenters enable industrial-scale production
Environmental ImpactSolvent waste generationEco-friendly (aqueous systems)
Biological methods are preferred for sustainable production but require strain optimization .

Q. What role does sodium aconate play in pH-dependent enzymatic activity?

Sodium aconate acts as a buffer in biochemical assays, stabilizing enzymes like aconitase in the tricarboxylic acid (TCA) cycle. Researchers should:

  • Prepare buffer solutions with 10–50 mM sodium aconate.
  • Monitor enzymatic activity spectrophotometrically at 240 nm (cis-aconitate conversion).
  • Control ionic strength to avoid interference with enzyme kinetics .

Data Interpretation Challenges

Q. Why does sodium aconate exhibit variable stability in long-term storage?

Degradation studies show sodium aconate is hygroscopic and prone to oxidation. Stability can be improved by:

  • Storing at ≤4°C in desiccators.
  • Using argon-filled vials to prevent oxidation.
  • Conducting accelerated stability tests (40°C/75% RH for 6 months) to predict shelf life .

Q. How can researchers address inconsistencies in sodium aconate’s reported pKa values?

Variations in pKa (e.g., 2.5 vs. 3.1) arise from solvent polarity and temperature differences. Standardize measurements using:

  • Potentiometric titration in 0.1 M KCl at 25°C.
  • Computational modeling (e.g., COSMO-RS) to predict aqueous-phase behavior .

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